Cas no 1006340-62-0 (3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpentan-1-amine)

3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-[5-methyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]-1-pentanamine
- 3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpentan-1-amine
- BBL040277
- STK350098
- 1006340-62-0
- AKOS000308808
- EN300-230217
- CS-0296009
- 3-(5-Methyl-3-(trifluoromethyl)-1h-pyrazol-1-yl)pentan-1-amine
- 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentan-1-amine
- 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine
-
- MDL: MFCD06805085
- インチ: InChI=1S/C10H16F3N3/c1-3-8(4-5-14)16-7(2)6-9(15-16)10(11,12)13/h6,8H,3-5,14H2,1-2H3
- InChIKey: YYRQBZNLAJKQEZ-UHFFFAOYSA-N
- SMILES: CCC(CCN)N1C(=CC(=N1)C(F)(F)F)C
計算された属性
- 精确分子量: 235.12963201g/mol
- 同位素质量: 235.12963201g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- XLogP3: 1.8
3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230217-0.05g |
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine |
1006340-62-0 | 95% | 0.05g |
$162.0 | 2024-06-20 | |
Apollo Scientific | PC410397-1g |
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine |
1006340-62-0 | 1g |
£355.00 | 2023-09-02 | ||
Enamine | EN300-230217-0.1g |
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine |
1006340-62-0 | 95% | 0.1g |
$241.0 | 2024-06-20 | |
Enamine | EN300-230217-1g |
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine |
1006340-62-0 | 1g |
$699.0 | 2023-09-15 | ||
Enamine | EN300-230217-5g |
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine |
1006340-62-0 | 5g |
$2028.0 | 2023-09-15 | ||
Enamine | EN300-230217-1.0g |
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine |
1006340-62-0 | 95% | 1.0g |
$699.0 | 2024-06-20 | |
Enamine | EN300-230217-5.0g |
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine |
1006340-62-0 | 95% | 5.0g |
$2028.0 | 2024-06-20 | |
Enamine | EN300-230217-2.5g |
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine |
1006340-62-0 | 95% | 2.5g |
$1370.0 | 2024-06-20 | |
Enamine | EN300-230217-10.0g |
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine |
1006340-62-0 | 95% | 10.0g |
$3007.0 | 2024-06-20 | |
Enamine | EN300-230217-0.25g |
3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine |
1006340-62-0 | 95% | 0.25g |
$347.0 | 2024-06-20 |
3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpentan-1-amine 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpentan-1-amineに関する追加情報
Introduction to 3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpentan-1-amine (CAS No. 1006340-62-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpentan-1-amine (CAS No. 1006340-62-0) represents a fascinating molecular scaffold that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This heterocyclic amine, characterized by its unique structural features—including a trifluoromethyl group and a pyrazole core—has emerged as a versatile building block for the development of novel therapeutic agents. The strategic incorporation of these functional groups not only enhances the compound's metabolic stability but also modulates its pharmacokinetic properties, making it an attractive candidate for further exploration.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, leveraging modern methodologies such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques. These innovations have not only improved yield but also allowed for the introduction of additional modifications, expanding its potential utility in drug discovery. The pyrazole moiety, known for its broad spectrum of biological activities, has been extensively studied for its role in modulating enzyme inhibition and receptor binding. In particular, derivatives of pyrazole have shown promise in the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer.
The presence of a methyl group at the 3-position of the pyrazole ring further enhances the compound's reactivity, enabling further derivatization through nucleophilic substitution or condensation reactions. This flexibility is particularly valuable when designing molecules that require specific interactions with biological targets. Furthermore, the trifluoromethyl substituent—a well-documented pharmacophore—improves lipophilicity and binding affinity, which are critical factors in drug design. This combination of structural features makes 3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpentan-1-amine a compelling candidate for exploring new therapeutic modalities.
In the realm of medicinal chemistry, this compound has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By targeting specific kinases, small molecules derived from this scaffold could disrupt aberrant signaling networks and restore normal cellular function. Preliminary studies have demonstrated that analogs of this compound exhibit inhibitory activity against several kinases, with IC50 values ranging from nanomolar to micromolar concentrations. Such findings underscore its significance as a lead compound for further optimization.
Another area where this compound has shown promise is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant pathogens has necessitated the discovery of novel antimicrobial compounds with unique mechanisms of action. The structural features of 3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpentan-1-amine, particularly its ability to interact with bacterial enzymes and disrupt metabolic pathways, make it a promising candidate for combating resistant strains. Recent computational studies have identified potential binding pockets on bacterial enzymes that could be targeted by derivatives of this compound, providing a rational framework for structure-based drug design.
The synthesis of this compound also highlights advancements in green chemistry principles. Modern synthetic routes emphasize efficiency, sustainability, and minimal waste generation—key considerations in industrial-scale production. For instance, catalytic fluorination methods have been developed that reduce reliance on hazardous reagents while maintaining high yields. These innovations align with global efforts to promote environmentally responsible chemical manufacturing practices.
Furthermore, the pharmacokinetic properties of 3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylpentan-1-amine have been carefully evaluated through preclinical studies. These investigations have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting potential for oral administration and systemic bioavailability. Such characteristics are essential for translating laboratory findings into viable therapeutic options for patients.
The versatility of this scaffold also extends to its application in material science and agrochemicals. By modifying its functional groups or incorporating additional heterocycles, researchers can tailor its properties for specialized applications. For example, derivatives with enhanced photostability or solubility could be developed for use in photodynamic therapy or as intermediates in crop protection agents.
In conclusion,3-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-y pentan -1 -amine (CAS No. 1006340 -62 -0) stands as a testament to the ingenuity inherent in modern chemical synthesis and drug discovery. Its unique structural attributes—combining a pyrazole core with a trifluoromethyl group—position it as a valuable asset in developing novel therapeutics across multiple disease domains. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly significant role in advancing human health and addressing global challenges in medicine and chemistry.
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